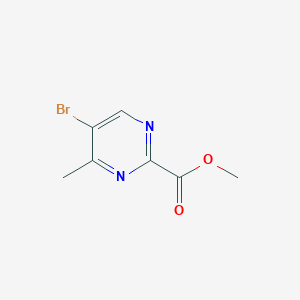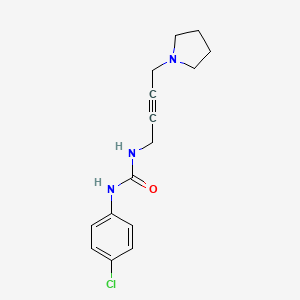
1-(4-Chlorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-Chlorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea” is a chemical compound that contains a urea group, a pyrrolidine ring, and a chlorophenyl group . Urea is a common functional group in organic chemistry, and it’s often used in the synthesis of various pharmaceuticals . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s found in many natural and synthetic compounds . The chlorophenyl group is a phenyl ring with a chlorine atom attached, and it’s also common in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the urea group, the pyrrolidine ring, and the chlorophenyl group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the urea group, the pyrrolidine ring, and the chlorophenyl group . For example, the presence of the urea group could contribute to its solubility in water, while the presence of the chlorophenyl group could influence its lipophilicity .科学的研究の応用
Electronic and Optical Properties
A study by Shkir et al. (2018) on the chalcone derivative "3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one" using computational methods revealed significant electro-optic properties. The material exhibited a HOMO-LUMO gap indicative of good electronic conductivity and high second and third harmonic generation values, suggesting potential applications in nonlinear optics and optoelectronic device fabrication (Shkir, AlFaify, Arora, Ganesh, Abbas, & Yahia, 2018).
Nonlinear Optical Material
An organic nonlinear optical material, synthesized by Menezes et al. (2014), demonstrated high second harmonic generation efficiency. This material, due to its structural alignment and transparency in the visible region, has potential applications in nonlinear optical (NLO) device fabrication (Menezes, Jayarama, & Ng, 2014).
Quantum Chemistry Calculations
Rahmani et al. (2018) applied density functional theory (DFT) and Hartree-Fock (HF) methods to a similar organic nonlinear optical material, highlighting its vibrational wavenumbers and first hyperpolarizability. This compound's enhanced vibrational modes and thermodynamic parameters suggest its usefulness in developing NLO materials (Rahmani, Boukabcha, Chouaih, Hamzaoui, & Goumri‐Said, 2018).
Corrosion Inhibition
Jeeva et al. (2015) explored the use of urea-derived Mannich bases as corrosion inhibitors for mild steel in hydrochloric acid solutions. Their study indicates that these compounds, through adsorption, significantly reduce corrosion, suggesting applications in materials protection and preservation (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c16-13-5-7-14(8-6-13)18-15(20)17-9-1-2-10-19-11-3-4-12-19/h5-8H,3-4,9-12H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZLUBRSJHIHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


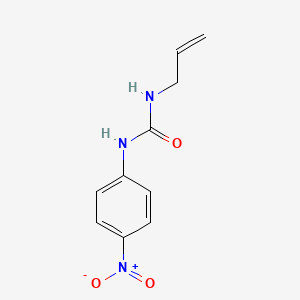
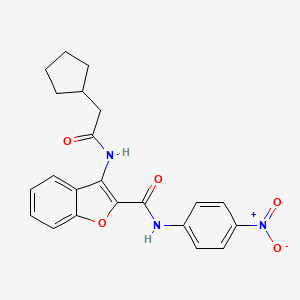
![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2455982.png)


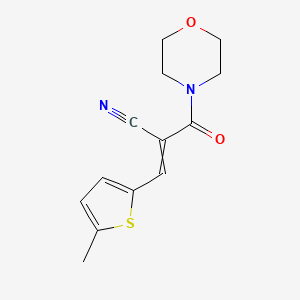
![3-cinnamyl-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455988.png)
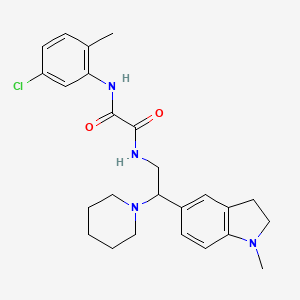
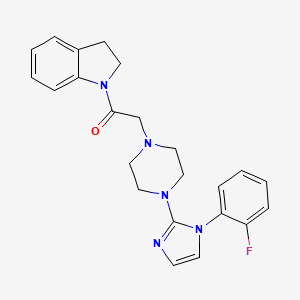

![4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2455998.png)
![4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2455999.png)
